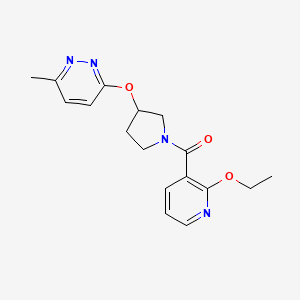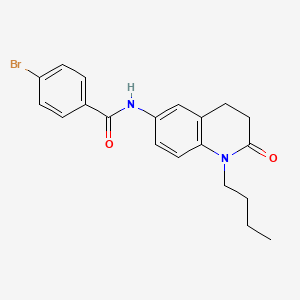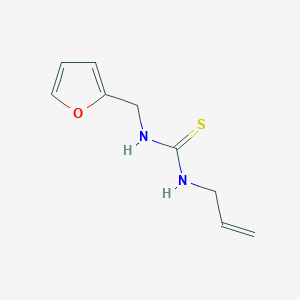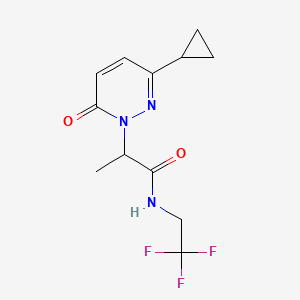![molecular formula C21H26N6O2 B2391252 8-(2-aminophényl)-3-isopentyl-1,6,7-triméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 920460-79-3](/img/structure/B2391252.png)
8-(2-aminophényl)-3-isopentyl-1,6,7-triméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are essential molecules for all forms of life. They constitute a backbone of DNA and RNA, and play roles in many metabolic pathways .
Molecular Structure Analysis
The structure of this compound includes a purine ring, which is a heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Purine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of various functional groups would influence its solubility, melting point, and other properties .Applications De Recherche Scientifique
- Hexaméthylmélamine (HMM) et 2-amino-4-morpholino-s-triazine (2) sont utilisés en clinique en raison de leurs propriétés antitumorales. HMM traite le cancer du poumon, tandis que 2 est efficace contre le cancer de l'ovaire .
- Hydroxymethylpentaméthylmélamine (HMPMM), le métabolite hydroxylé de HMM, est un autre agent antitumoral puissant .
- 1,3,5-Triazines avec des structures spécifiques ont également démontré une activité antitumorale .
- Certaines 1,3,5-triazines présentent une activité inhibitrice significative de l'aromatase. Ces composés peuvent avoir des implications dans les affections liées aux hormones .
- 1,3,5-Triazine (6) a un potentiel d'utilisation comme sidérophore, qui est un abri de fer microbien. Cette application pourrait être pertinente pour le développement de médicaments .
- La structure générale (7) des 1,3,5-triazines montre une activité antagoniste puissante du récepteur du facteur de libération de la corticotrophine 1 .
- Les composés de type 8 présentent une activité puissante contre la leucotriène C4 (LTC4), qui a un effet protecteur sur les lésions gastriques .
Propriétés Antitumorales
Inhibition de l'Aromatase
Médicament à Médiation Sidérophore
Antagonisme du Récepteur du Facteur de Libération de la Corticotrophine 1
Antagonisme de la Leucotriène C4
Inhibition de Trypanosoma brucei
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2-aminophenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-12(2)10-11-25-19(28)17-18(24(5)21(25)29)23-20-26(13(3)14(4)27(17)20)16-9-7-6-8-15(16)22/h6-9,12H,10-11,22H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQOEEPTUXEYCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![METHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B2391185.png)


![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2391189.png)

